
3-Ethyl-4-amino-3-pentene-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethyl-4-amino-3-pentene-2-one, also known as EAP, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. EAP belongs to the class of α, β-unsaturated ketones and possesses a reactive double bond in the β-position to the carbonyl group. This compound has been synthesized using various methods and has shown promising results in several research areas.
作用机制
The mechanism of action of 3-Ethyl-4-amino-3-pentene-2-one is not fully understood. However, it is believed that the reactive double bond in the β-position to the carbonyl group plays a crucial role in its biological activity. 3-Ethyl-4-amino-3-pentene-2-one has been shown to interact with various enzymes and proteins, leading to the inhibition of their activity. It has also been suggested that 3-Ethyl-4-amino-3-pentene-2-one may act as a free radical scavenger, protecting cells from oxidative damage.
生化和生理效应
3-Ethyl-4-amino-3-pentene-2-one has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 3-Ethyl-4-amino-3-pentene-2-one inhibits the growth of bacterial and fungal strains by disrupting their cell membranes and inhibiting their enzyme activity. 3-Ethyl-4-amino-3-pentene-2-one has also been shown to have antioxidant activity, protecting cells from oxidative stress. In vivo studies have demonstrated that 3-Ethyl-4-amino-3-pentene-2-one has anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the major advantages of using 3-Ethyl-4-amino-3-pentene-2-one in lab experiments is its ease of synthesis and purification. 3-Ethyl-4-amino-3-pentene-2-one can be synthesized using various methods and has been optimized to increase yield and purity. Additionally, 3-Ethyl-4-amino-3-pentene-2-one has been shown to have low toxicity and high stability, making it a suitable candidate for various applications. However, one of the limitations of using 3-Ethyl-4-amino-3-pentene-2-one in lab experiments is its limited solubility in water, which may affect its efficacy in biological systems.
未来方向
There are several future directions for the study of 3-Ethyl-4-amino-3-pentene-2-one. One of the major directions is the evaluation of its potential as a therapeutic agent for the treatment of various diseases. 3-Ethyl-4-amino-3-pentene-2-one has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis and colitis. Additionally, 3-Ethyl-4-amino-3-pentene-2-one has been shown to have antioxidant activity, which may make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another future direction is the development of 3-Ethyl-4-amino-3-pentene-2-one-based fluorescent probes for the detection of metal ions. 3-Ethyl-4-amino-3-pentene-2-one has been shown to have potential as a fluorescent probe for the detection of metal ions such as copper and iron, which may have implications in various fields such as environmental monitoring and medical diagnostics.
Conclusion:
In conclusion, 3-Ethyl-4-amino-3-pentene-2-one is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. 3-Ethyl-4-amino-3-pentene-2-one has been synthesized using various methods and has shown promising results in several research areas. 3-Ethyl-4-amino-3-pentene-2-one has been evaluated for its potential as a therapeutic agent, as well as a fluorescent probe for the detection of metal ions. Further research is needed to fully understand the mechanism of action of 3-Ethyl-4-amino-3-pentene-2-one and its potential applications in various fields.
合成方法
3-Ethyl-4-amino-3-pentene-2-one can be synthesized using various methods. One of the most common methods is the Claisen-Schmidt condensation reaction between ethyl acetoacetate and p-nitrobenzaldehyde, followed by the reduction of the nitro group to an amino group. Another method involves the reaction of ethyl acetoacetate with p-anisidine and subsequent dehydration of the resulting product. These methods have been optimized to increase the yield and purity of 3-Ethyl-4-amino-3-pentene-2-one.
科学研究应用
3-Ethyl-4-amino-3-pentene-2-one has been extensively studied for its potential applications in various scientific research areas. One of the major applications of 3-Ethyl-4-amino-3-pentene-2-one is in the field of organic synthesis, where it has been used as a key intermediate for the synthesis of various compounds. 3-Ethyl-4-amino-3-pentene-2-one has also been evaluated for its antibacterial and antifungal activities, showing promising results against various bacterial and fungal strains. Additionally, 3-Ethyl-4-amino-3-pentene-2-one has been studied for its potential use as a fluorescent probe for the detection of metal ions.
属性
CAS 编号 |
104076-25-7 |
|---|---|
产品名称 |
3-Ethyl-4-amino-3-pentene-2-one |
分子式 |
C7H13NO |
分子量 |
127.18 g/mol |
IUPAC 名称 |
(Z)-4-amino-3-ethylpent-3-en-2-one |
InChI |
InChI=1S/C7H13NO/c1-4-7(5(2)8)6(3)9/h4,8H2,1-3H3/b7-5- |
InChI 键 |
XUXMUXDYSNKLKI-ALCCZGGFSA-N |
手性 SMILES |
CC/C(=C(\C)/N)/C(=O)C |
SMILES |
CCC(=C(C)N)C(=O)C |
规范 SMILES |
CCC(=C(C)N)C(=O)C |
同义词 |
3-Penten-2-one, 4-amino-3-ethyl-, (3Z)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



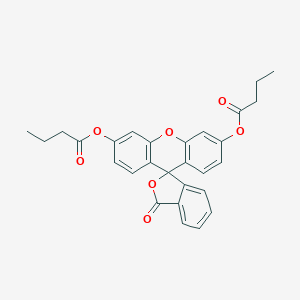
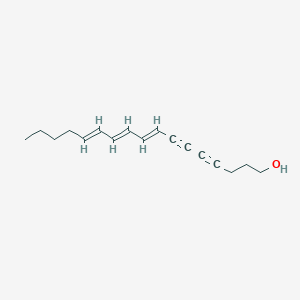
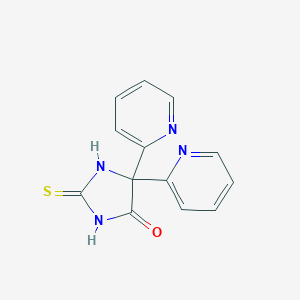
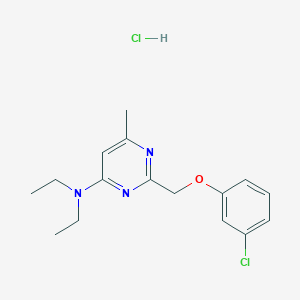
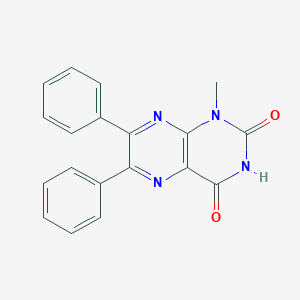
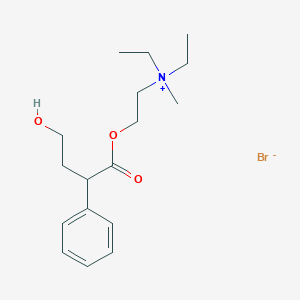
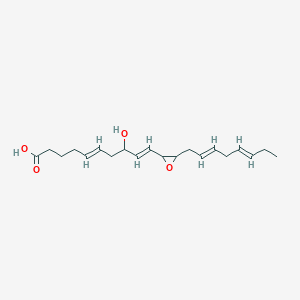
![1-azabicyclo[2.2.2]octan-3-yl (E)-2-cyclopentyl-2-hydroxypent-3-enoate](/img/structure/B9310.png)
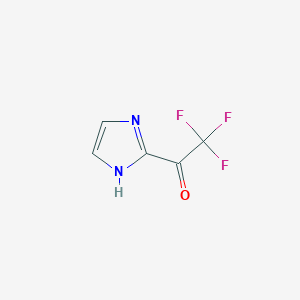
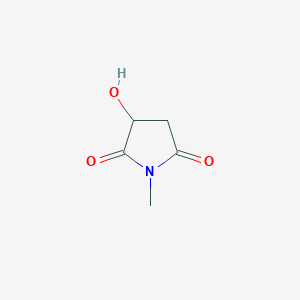
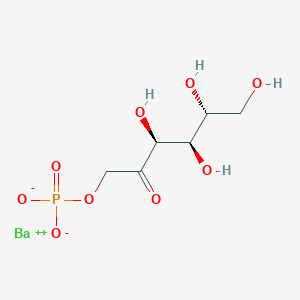
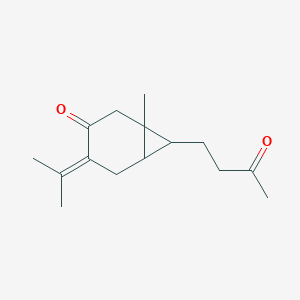
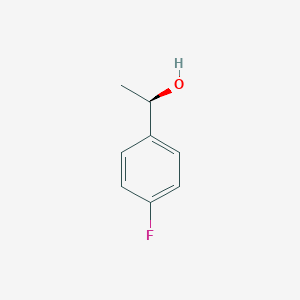
![(2R)-2-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2-phenylmethoxyethanol](/img/structure/B9323.png)